Sydnone, 3-benzyl- Sydnone, 3-benzyl-
Brand Name: Vulcanchem
CAS No.: 16844-42-1
VCID: VC21056522
InChI: InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1
SMILES: C1=CC=C(C=C1)C[N+]2=CC(=O)ON2
Molecular Formula: C9H9N2O2+
Molecular Weight: 177.18 g/mol

Sydnone, 3-benzyl-

CAS No.: 16844-42-1

Cat. No.: VC21056522

Molecular Formula: C9H9N2O2+

Molecular Weight: 177.18 g/mol

* For research use only. Not for human or veterinary use.

Sydnone, 3-benzyl- - 16844-42-1

Specification

CAS No. 16844-42-1
Molecular Formula C9H9N2O2+
Molecular Weight 177.18 g/mol
IUPAC Name 3-benzyl-2H-oxadiazol-3-ium-5-one
Standard InChI InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1
Standard InChI Key GUBQLELJVCXLMV-UHFFFAOYSA-O
SMILES C1=CC=C(C=C1)C[N+]2=CC(=O)ON2
Canonical SMILES C1=CC=C(C=C1)C[N+]2=CC(=O)ON2

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

Sydnone, 3-benzyl- features a characteristic five-membered sydnone ring with a benzyl substituent at the N-3 position. Its structural details and physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Sydnone, 3-benzyl-

PropertyValue
Molecular FormulaC₉H₉N₂O₂⁺
Molecular Weight177.18 g/mol
IUPAC Name3-benzyl-2H-oxadiazol-3-ium-5-one
CAS Registry Number16844-42-1
Standard InChIInChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1
Standard InChIKeyGUBQLELJVCXLMV-UHFFFAOYSA-O
SMILES NotationC1=CC=C(C=C1)C[N+]2=CC(=O)ON2
AppearanceTypically a crystalline solid

The structure of 3-benzyl-sydnone consists of a sydnone core with a benzyl group attached to the nitrogen atom at position 3. The sydnone ring itself contains a carbonyl group at position 5 and an oxygen atom at position 1, forming a 1,2,3-oxadiazole ring system with a delocalized positive charge.

Electronic Structure and Properties

As a mesoionic compound, 3-benzyl-sydnone exhibits a unique electronic structure with charge separation within the molecule. The sydnone ring possesses a delocalized positive charge balanced by a negative charge, contributing to its distinctive chemical behavior. This electronic arrangement influences its spectroscopic properties, with characteristic infrared (IR) absorption for the C=O stretch typically appearing around 1744 cm⁻¹.

The presence of the benzyl group connected to the sydnone ring through a methylene linker affects the electronic distribution in the molecule, influencing its reactivity patterns compared to other sydnone derivatives such as 3-phenyl-sydnone. This structural feature is significant for understanding its chemical behavior in reactions such as electrophilic substitutions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-benzyl-sydnone typically follows established methods for sydnone preparation, adapted for the specific incorporation of the benzyl substituent. The general synthetic pathway involves:

  • N-nitrosation of N-benzylglycine (obtained from the reaction of benzylamine with chloroacetic acid)

  • Cyclization of the resulting N-nitroso compound using an appropriate dehydrating agent

Recent advances in sydnone synthesis include mechanochemical approaches, which have demonstrated improved efficiency and selectivity compared to traditional solution-based methods. These techniques reduce solvent usage and often result in higher yields with improved purity .

Characterization Methods

Characterization of 3-benzyl-sydnone can be accomplished through various analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy: ¹H NMR spectroscopy reveals characteristic signals for the sydnone ring proton (typically appearing as a singlet around 6.5-7.0 ppm) and the benzyl CH₂ protons (approximately 5.0-5.5 ppm). The aromatic protons of the benzyl group typically appear in the expected aromatic region .

IR Spectroscopy: The IR spectrum shows a characteristic C=O stretching vibration of the sydnone ring at approximately 1744 cm⁻¹, which is diagnostic for sydnone structures.

Mass Spectrometry: Mass spectrometric analysis of related sydnones suggests that these compounds typically show molecular ion peaks and characteristic fragmentation patterns. For instance, the appearance energy (AE) for the related compound 3-phenyl-sydnone has been reported as 9.0 eV .

Crystallographic Analysis

X-ray crystallography provides definitive structural information about sydnones, confirming their unique ring structure and spatial arrangement. Though specific crystallographic data for 3-benzyl-sydnone is limited in the provided sources, studies on related sydnones have established the planar nature of the sydnone ring and the orientation of substituents.

Biological Activities and Applications

Role in Synthetic Chemistry

Beyond their direct biological applications, sydnones serve as valuable intermediates in organic synthesis:

1,3-Dipolar Cycloaddition Reactions

Sydnones participate in 1,3-dipolar cycloaddition reactions, particularly with alkynes and arynes, leading to the formation of pyrazole derivatives. This reactivity makes them valuable building blocks for constructing more complex heterocyclic systems .

Recent research has demonstrated the application of sydnones in the synthesis of heterohelicenes through 1,3-dipolar cycloaddition with arynes, revealing unexpected regioselectivity patterns that contribute to our understanding of sydnone reactivity .

Reactivity and Chemical Behavior

Electrophilic Substitution Reactions

A distinctive aspect of sydnone chemistry is their participation in electrophilic substitution reactions at the C-4 position of the sydnone ring. For 3-benzyl-sydnone, the presence of a methylene group between the aryl and the sydnonyl ring influences the outcome of these reactions compared to directly aryl-substituted sydnones .

In the case of 3-benzyl-4-phenylsydnone, nitration occurs preferentially at the C(4)-phenyl ring rather than the benzyl group. This selectivity is attributed to the electron-donating nature of the sydnonyl ring through the C(4) position, which activates the attached phenyl ring toward electrophilic substitution .

Cycloaddition Reactions

Sydnones participate in 1,3-dipolar cycloaddition reactions, particularly with alkenes, alkynes, and arynes. These reactions typically result in the initial formation of cycloadducts that can undergo nitrogen extrusion to yield pyrazole derivatives .

The cycloaddition chemistry of sydnones has been utilized in the synthesis of complex heterocyclic systems, including helicenes, demonstrating the synthetic versatility of these compounds .

Current Research and Future Directions

Advanced Synthetic Methodologies

Recent advances in sydnone chemistry include the development of mechanochemical approaches to their synthesis and functionalization. These methods offer several advantages over traditional solution-based techniques:

  • Reduced solvent usage, aligning with green chemistry principles

  • Improved selectivity and product purity

  • Prevention of degradation during purification steps

  • Higher yields of target molecules

Ongoing research focuses on expanding these methodologies to facilitate the synthesis of diverse sydnone derivatives, including 3-benzyl-sydnone and related compounds.

Expanding Applications in Medicinal Chemistry

The potential biological activities of sydnones continue to drive research into their applications as pharmaceutical agents. Future directions may include:

  • Structure-activity relationship studies to optimize biological activity

  • Development of sydnone-based drug candidates for specific therapeutic targets

  • Investigation of the molecular mechanisms underlying their biological effects

Fluorine-containing sydnone derivatives have shown promising fungicidal activity, suggesting potential development as antifungal agents. Similar modifications of 3-benzyl-sydnone might yield compounds with enhanced or targeted biological activities.

Novel Reaction Development

Continued exploration of sydnone reactivity, particularly in the context of cycloaddition chemistry and transition metal-catalyzed transformations, promises to expand the synthetic utility of these compounds. Recent advancements include:

  • Palladium-catalyzed direct C-H activation reactions

  • Mechanochemical approaches to functionalization

  • Regioselective cycloaddition reactions

These methodologies provide synthetic chemists with powerful tools for constructing complex molecular architectures from sydnone building blocks.

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